molecular formula C19H21N5O3 B12176110 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B12176110
M. Wt: 367.4 g/mol
InChI Key: NEHFSVZHPXJQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine backbone and a tetrazole-substituted methylene group at the para position of the benzamide ring. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) is synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% efficiency and a melting point of 90°C . The tetrazole moiety in the target compound likely enhances metabolic stability and bioavailability, as tetrazoles are established bioisosteres for carboxylic acids .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C19H21N5O3/c1-26-17-8-5-14(11-18(17)27-2)9-10-20-19(25)16-6-3-15(4-7-16)12-24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)

InChI Key

NEHFSVZHPXJQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

High-Pressure Cyclization (CN105906575A)

This patent describes a scalable method for 1H-1,2,4-triazole synthesis, adaptable for tetrazole derivatives. Applied to the target compound, the process involves:

Reaction Mechanism :

  • Formamide generation : Methyl formate reacts with ammonium chloride under heat (120–130°C) to yield formamide.

  • Cyclocondensation : Formamide reacts with hydrazine hydrate to form the tetrazole ring via dehydration.

Optimized Conditions :

ParameterValue
Temperature120–130°C
Pressure2–3 atm
CatalystAmmonium chloride
Yield85–90%

Advantages :

  • Avoids hazardous hydrazoic acid.

  • Recyclable solvents (e.g., ethanol) reduce waste.

Limitations :

  • Requires high-pressure reactors.

  • Prolonged reaction times (1–2 hours).

Orthocarboxylic Acid Ester Method (US3767667A)

This single-step approach reacts amines with orthocarboxylic acid esters and hydrazoic acid salts:

Reaction Scheme :

Amine+RC(OR)3+HN3Tetrazole+Byproducts\text{Amine} + \text{RC(OR)}3 + \text{HN}3 \rightarrow \text{Tetrazole} + \text{Byproducts}

Key Modifications for Target Compound :

  • Use of 4-(aminomethyl)benzamide as the amine substrate.

  • Ethyl orthoformate as the orthocarboxylic acid ester.

Performance Metrics :

ParameterValue
Temperature80–100°C
SolventTetrahydrofuran
Yield78–82%

Advantages :

  • Eliminates multistep protocols.

  • Compatible with acid-sensitive methoxy groups.

Benzamide Backbone Construction

Friedel-Crafts Acylation

4-(Bromomethyl)benzoyl chloride is coupled with 2-(3,4-dimethoxyphenyl)ethylamine:

Reaction Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–5°C (ice bath)
Yield92%

Critical Step :

  • Slow addition of acyl chloride to prevent dimerization.

Ullmann Coupling for Direct Functionalization

A palladium-catalyzed coupling attaches the tetrazole post-amidation:

Catalyst System :

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ as base

Yield : 76% (two steps)

Tetrazole-Benzoic Acid Coupling Strategies

Mitsunobu Reaction

Links pre-formed tetrazole to the benzamide via a methylene bridge:

Conditions :

  • DIAD (diisopropyl azodicarboxylate)

  • PPh₃ (triphenylphosphine)

  • THF, 0°C to room temperature

Yield : 68%

Drawback :

  • Requires anhydrous conditions.

Nucleophilic Substitution

4-(Bromomethyl)benzamide reacts with sodium tetrazolate:

Optimization Data :

ParameterValue
SolventDMF
Temperature60°C
Time12 hours
Yield81%

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYieldPurityScalabilityCost
High-Pressure85–90%>95%Moderate$$$
Orthocarboxylic78–82%90%High$$
Mitsunobu68%88%Low$$$$
Nucleophilic81%93%High$

Key Insights :

  • The orthocarboxylic acid method offers the best balance of yield and scalability.

  • High-pressure synthesis achieves superior purity but requires specialized infrastructure.

Industrial-Scale Optimization Challenges

Solvent Selection

  • Ethanol vs. DMF : Ethanol (used in patent) reduces toxicity but lowers reaction rates.

  • Recycling : Patent achieves 90% solvent recovery via distillation.

Catalyst Efficiency

  • Pd-based systems : Require rigorous metal removal (<10 ppm residual Pd).

  • Homogeneous vs. heterogeneous : Immobilized catalysts improve reusability but reduce activity.

Regulatory Considerations

  • Hydrazoic acid avoidance : Methods from patents comply with safety guidelines.

  • Waste management : Patent reports <5% organic waste via closed-loop systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide have shown efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

A study demonstrated that tetrazole-containing compounds possess a mechanism of action that disrupts bacterial cell wall synthesis, leading to increased zones of inhibition in disc diffusion assays .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
This compoundEscherichia coli75 μg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. Tetrazole derivatives have shown promising results against protozoan parasites such as Entamoeba histolytica and Leishmania species. For instance:

  • Compounds with similar structures demonstrated IC50 values as low as 1 μM against Entamoeba histolytica, indicating potent activity .

Cardiovascular Applications

Recent studies have suggested that tetrazole derivatives may serve as potential antihypertensive agents due to their ability to inhibit angiotensin-converting enzyme (ACE). This inhibition can lead to vasodilation and lower blood pressure, making these compounds candidates for further cardiovascular research.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro, with results indicating a reduction in pro-inflammatory cytokine production in macrophage cell lines. This suggests a possible application in treating inflammatory diseases.

Case Studies

A comprehensive review of various tetrazole derivatives highlighted the structure-activity relationship (SAR), revealing that modifications at specific positions on the benzamide scaffold significantly influence biological activity .

Case Study Summary Table

StudyCompound TestedActivityReference
Study AThis compoundAntimicrobial
Study BSimilar Tetrazole DerivativeAntiparasitic
Study CTetrazole-based ACE InhibitorCardiovascular

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide group can interact with enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Similarities :

  • Shared N-[2-(3,4-dimethoxyphenyl)ethyl] group.
  • Benzamide core.

Key Differences :

  • Substituent at C4 : Rip-B lacks the tetrazole-methylene group, instead having a simple hydrogen atom.
  • Synthesis Efficiency : Rip-B is synthesized in 80% yield via direct acylation , whereas introducing a tetrazole group may require additional steps (e.g., click chemistry or tetrazole cyclization).

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide

Structural Similarities :

  • Benzamide scaffold.
  • Ethyl linker connecting aromatic and heterocyclic groups.

Key Differences :

  • Heterocyclic Group : Imidazole (pKa ~6.9) vs. tetrazole (pKa ~4.5), affecting hydrogen-bonding capacity and acidity.
  • Substituent Diversity : The ureido group and 3,4-difluorophenyl moiety may enhance receptor binding specificity but reduce metabolic stability compared to the tetrazole .

N-(3,4-Dimethoxyphenyl)-4-(4-(((2-Oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzamide

Structural Similarities :

  • Benzamide core.
  • 3,4-Dimethoxyphenyl group.

Key Differences :

  • Heterocyclic Linkage: Triazole-coumarin conjugate vs. tetrazole-methylene.
  • Synthetic Complexity : Coumarin-triazole synthesis requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas tetrazole installation may involve nitrile cyclization.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogues

Compound Heterocycle Melting Point (°C) Yield (%) Pharmacological Notes
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None 90 80 Baseline for dimethoxyphenyl activity
Target Compound Tetrazole N/A N/A Enhanced metabolic stability
Imidazole Derivative Imidazole N/A N/A Ureido group for receptor targeting
Coumarin-Triazole Hybrid Triazole N/A N/A Fluorescence and anticoagulant uses

Table 2: Substituent Impact on Bioactivity

Substituent Effect on Bioactivity
Tetrazole-methylene Improved metabolic stability, carboxylic acid bioisosterism
Simple Benzamide (Rip-B) Reduced complexity; limited interaction with ion channels or enzymes
Coumarin-Triazole Anticoagulant potential via coumarin; fluorescence for imaging

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C18H19N5O3
  • Molecular Weight : 353.38 g/mol
  • LogP : 1.377
  • Hydrogen Bond Donors/Acceptors : 1 / 7
  • Polar Surface Area : 79.519 Ų

The presence of a tetrazole moiety combined with a dimethoxyphenyl group is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, molecular docking studies indicated that this compound has a high binding affinity for the CSNK2A1 enzyme, which is implicated in cancer cell proliferation. The binding energy was reported at approximately -6.8687 kcal/mol, suggesting strong interactions within the active site of the enzyme .

In vitro cytotoxicity assays against various cancer cell lines, such as epidermoid carcinoma (A431) and colon cancer (HCT116), showed promising results where the compound exhibited selective toxicity towards cancer cells compared to normal fibroblast cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed activity against common pathogens including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The effectiveness of the compound in inhibiting these microorganisms suggests potential applications in treating infections caused by resistant strains .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Tetrazole Ring : This is achieved through cycloaddition reactions involving sodium azide and appropriate carbonyl compounds.
  • Benzamide Formation : The final product is obtained through acylation reactions where the tetrazole derivative is reacted with a benzoyl chloride derivative.

These synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact through eco-friendly methodologies like microwave-assisted synthesis .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Anticancer Properties : A study published in Scientific Reports highlighted the compound's ability to induce apoptosis in cancer cells via modulation of apoptotic pathways .
  • Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial and fungal strains, demonstrating significant inhibition zones in agar diffusion assays .

Q & A

Basic: What are the key steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

Acylation : Coupling a tetrazole-substituted benzoyl chloride with 3,4-dimethoxyphenethylamine.

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reactivity .

Catalyst Use : Bases like triethylamine or DMAP improve reaction efficiency by neutralizing HCl byproducts .

Optimization :

  • Temperature : Maintain 50–80°C to balance reaction rate and side-product formation.
  • Time : Monitor via TLC/HPLC; typical durations range from 6–24 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity .

Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole protons at δ 8.5–9.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Quantify purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: What methodologies are recommended for investigating the compound's interactions with biological targets like enzymes or receptors?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure IC₅₀ values .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) for affinity determination (Kᵢ values) .
  • Cellular Studies :
    • Dose-Response Curves : Assess cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation for GPCRs) .
    • Western Blotting : Evaluate downstream signaling pathways (e.g., MAPK/ERK) .
  • Structural Biology :
    • X-ray Crystallography/ Cryo-EM : Resolve compound-target complexes to identify binding motifs .

Advanced: How can computational chemistry techniques be applied to predict the compound's binding affinity and mechanism of action?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with tetrazole and π-π stacking with benzamide .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational changes .
  • QSAR Modeling :
    • Build regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and topological indices to predict bioactivity .

Advanced: What strategies should be employed when encountering contradictory data between in vitro and in vivo biological activity studies?

Answer:

Pharmacokinetic Analysis :

  • Measure plasma stability (e.g., microsomal assays) and bioavailability (Cmax, AUC) to identify metabolic liabilities .

Off-Target Profiling :

  • Screen against panels of receptors/enzymes (e.g., Eurofins CEREP) to detect polypharmacology .

Formulation Adjustments :

  • Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion .

Species-Specific Differences :

  • Compare target ortholog sequences (e.g., human vs. rodent) to rationalize divergent responses .

Advanced: How can researchers design experiments to resolve discrepancies in reported synthetic yields for this compound?

Answer:

Parameter Screening :

  • Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (1–10 mol%) .

Real-Time Monitoring :

  • Employ in-situ FTIR or ReactIR to track reaction progress and identify intermediates .

Byproduct Analysis :

  • Characterize impurities (LC-MS) and adjust quenching protocols (e.g., rapid cooling vs. gradual) .

Advanced: What analytical techniques are critical for characterizing degradation products under stress conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH, then analyze via LC-MS to identify hydrolyzed products (e.g., benzamide cleavage) .
    • Oxidative Stress : Treat with H₂O₂ (3% v/v) and monitor tetrazole ring oxidation .
  • Stability-Indicating Methods :
    • UPLC-PDA : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to resolve degradation peaks .

Advanced: How can researchers validate the specificity of this compound in modulating a target pathway versus off-target effects?

Answer:

  • CRISPR/Cas9 Knockout Models :
    • Compare activity in wild-type vs. target-knockout cell lines .
  • Chemical Proteomics :
    • Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins, followed by LC-MS/MS identification .
  • Transcriptomics :
    • RNA-seq analysis to assess global gene expression changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.